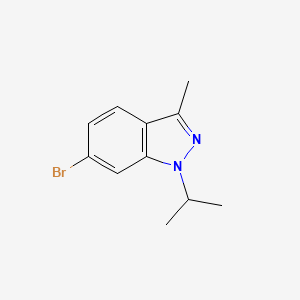
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position, along with an isopropyl group at the 1st position, makes this compound unique and potentially useful in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(1-methylethyl)-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-amino-3-methyl-1-(1-methylethyl)-1H-indazole or 6-methoxy-3-methyl-1-(1-methylethyl)-1H-indazole.
Oxidation Products: Compounds like this compound-2,3-dione.
Reduction Products: Compounds like 3-methyl-1-(1-methylethyl)-1H-indazole.
科学研究应用
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards certain targets. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
3-Methyl-1-(1-methylethyl)-1H-indazole: Lacks the bromine atom, which may result in different biological activities and reactivity.
6-Chloro-3-methyl-1-(1-methylethyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.
6-Bromo-1H-indazole: Lacks the methyl and isopropyl groups, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is unique due to the combination of substituents on the indazole ring. The presence of the bromine atom at the 6th position enhances its reactivity in substitution reactions, while the methyl and isopropyl groups can influence its biological activity and solubility. This unique combination of substituents makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
6-bromo-3-methyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13-14/h4-7H,1-3H3 |
InChI 键 |
PTQQRALOGTVFLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=CC(=C2)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


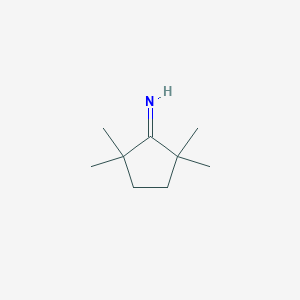
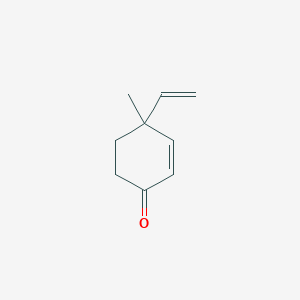
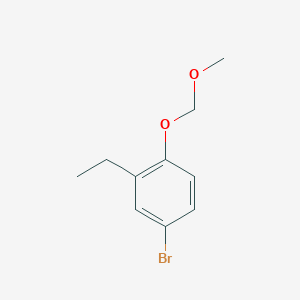
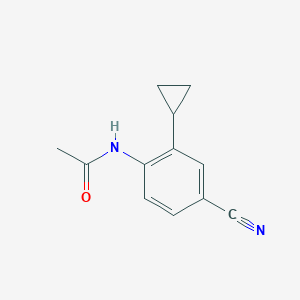
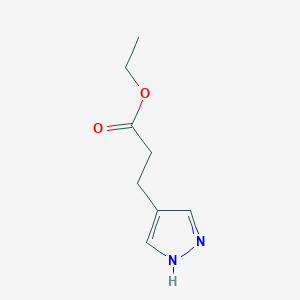
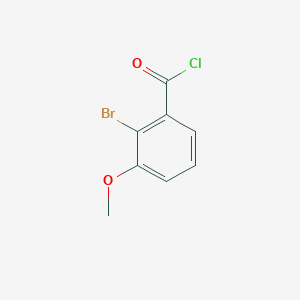
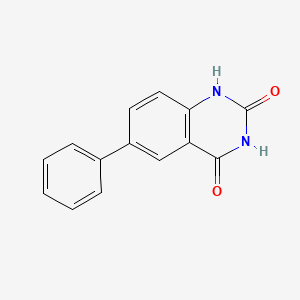

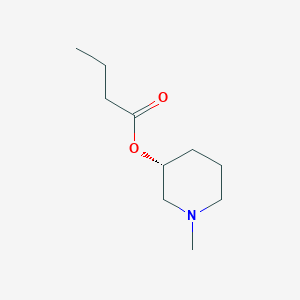
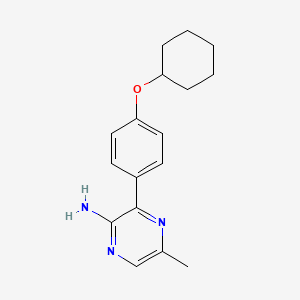
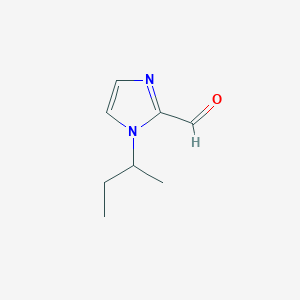

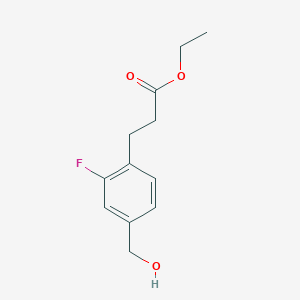
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
